molecular formula C9H9BrO3 B3054352 5-(2-Bromoethoxy)-2H-1,3-benzodioxole CAS No. 59825-75-1

5-(2-Bromoethoxy)-2H-1,3-benzodioxole

Cat. No.: B3054352
CAS No.: 59825-75-1
M. Wt: 245.07 g/mol
InChI Key: URIVYBLQEIFBAU-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromoethoxy group attached to the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . For this compound, the reaction involves the use of 1,2-benzodioxole and 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride to form the desired ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethoxy)-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by various nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of ethers or other substituted benzodioxoles.

    Oxidation: Formation of benzodioxole oxides.

    Reduction: Formation of dehalogenated benzodioxoles.

Scientific Research Applications

5-(2-Bromoethoxy)-2H-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The benzodioxole ring can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

    1,4-Bis(2-bromoethoxy)benzene: Similar structure but with two bromoethoxy groups.

    2-Bromoethoxybenzene: Lacks the dioxole ring, making it less complex.

    Bromoethoxyphenol: Contains a phenol group instead of a dioxole ring.

Uniqueness: 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is unique due to the presence of both the bromoethoxy group and the benzodioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-(2-bromoethoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVYBLQEIFBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559655
Record name 5-(2-Bromoethoxy)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59825-75-1
Record name 5-(2-Bromoethoxy)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-bromoethoxy)-2H-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide 0.15 g was dissolved in water 6 ml, and Sesamol 0.50 g and 1,2-dibromoethane 0.37 ml were added thereto and heated under reflux for 12 hours. After cooling, water was added thereto, and the product was extracted with ethyl acetate and further washed with brine. The product was dried over magnesium sulfate anhydride and evaporated. The residue was purified by (NH) silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 0.30 g, 34% was obtained.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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